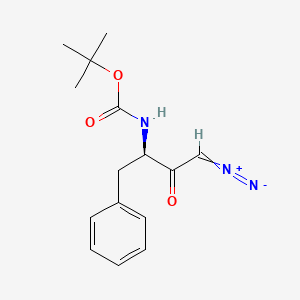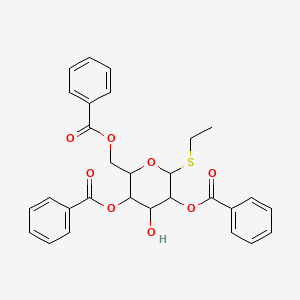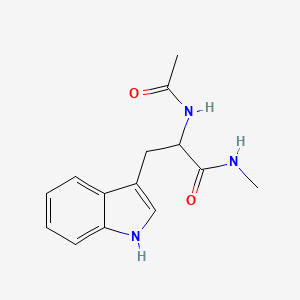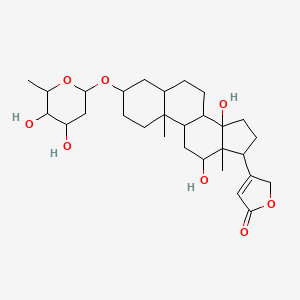
(R)-3-(tert-Butoxycarbonylamino)-1-diazo-4-phenylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique diazo group, which imparts distinct reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester typically involves the reaction of a diazo compound with a carbamic acid derivative. One common method includes the reaction of diazoacetophenone with tert-butyl carbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazo group.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to maintain the stability of the diazo group.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted carbamates, depending on the type of reaction and reagents used.
科学的研究の応用
Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with diazo functionalities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester involves the reactivity of the diazo group. The diazo group can participate in various chemical transformations, including cycloadditions and insertions, which are crucial for its biological and chemical activities. The molecular targets and pathways involved often include interactions with nucleophilic sites in proteins and other biomolecules.
類似化合物との比較
Similar Compounds
- Carbamic acid, N-[(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-[(methylsulfonyl)oxy]cyclohexyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester is unique due to its diazo group, which imparts distinct reactivity compared to other carbamic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
特性
分子式 |
C15H19N3O3 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)18-12(13(19)10-17-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,20)/t12-/m1/s1 |
InChIキー |
RCMYIGTVOBGQJW-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4H-1-Benzopyran-4-one, 3-[[6-deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-alpha-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B13385298.png)
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan pentafluorophenyl ester](/img/structure/B13385301.png)
![tert-butyl N-[(E)-[amino-(3-fluoro-4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13385312.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid](/img/structure/B13385313.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B13385320.png)
![Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385323.png)
![(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B13385325.png)
![N-(3,3-dimethylbutan-2-yl)-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide](/img/structure/B13385327.png)
![but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B13385332.png)

